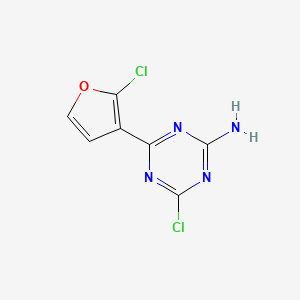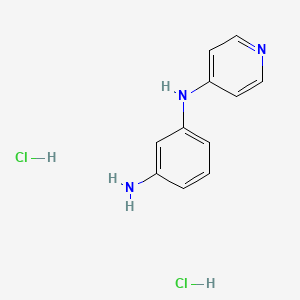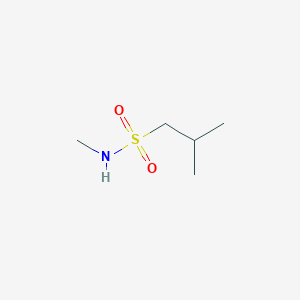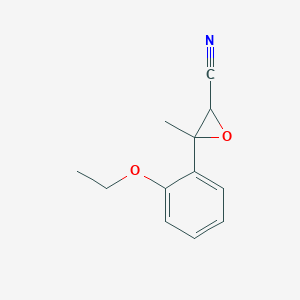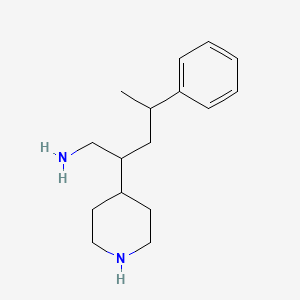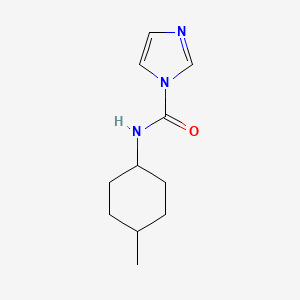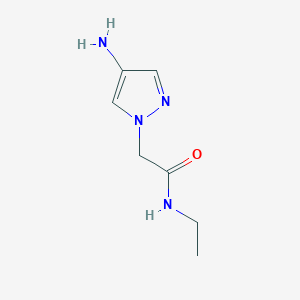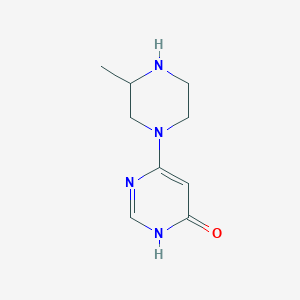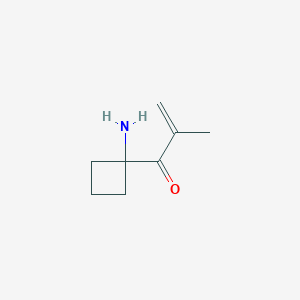![molecular formula C11H20O B13185287 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane: is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation. The process can be summarized as follows:
Methylenation: 2,2,3,6-tetramethyl-1-cyclohexanone is treated with dimethylsulfonium methylide under the conditions of the Corey-Chaykovsky reaction.
Epoxidation: The resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane is then subjected to epoxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as silica, can enhance the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: This compound can undergo ring-opening reactions, particularly in the presence of acidic or basic catalysts.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Ring-Opening: Catalysts such as silica or Lewis acids (e.g., BF3-etherate, MgI2, SnCl4) are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is used as an intermediate in the synthesis of various fragrance compounds. Its unique structure allows for the creation of complex molecules with desirable olfactory properties .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of high-value fragrance ingredients. Its ability to undergo selective reactions makes it a versatile building block in synthetic chemistry .
Mecanismo De Acción
The mechanism of action for 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane primarily involves its ability to undergo ring-opening reactions. The molecular targets and pathways involved in these reactions are influenced by the nature of the catalysts used. For example, Lewis acids facilitate the cleavage of the oxirane ring, leading to the formation of aldehyde intermediates .
Comparación Con Compuestos Similares
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
- 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl)-
Comparison: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and selectivity in ring-opening reactions, making it particularly valuable in fragrance chemistry .
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-9(2)5-10(3,4)7-11(6-9)8-12-11/h5-8H2,1-4H3 |
Clave InChI |
OLHSBXWLGVSEOY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2(C1)CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


